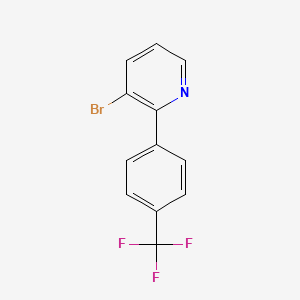

3-Bromo-2-(4-trifluoromethylphenyl)pyridine

Description

3-Bromo-2-(4-trifluoromethylphenyl)pyridine is a brominated pyridine derivative featuring a trifluoromethylphenyl substituent at the 2-position. This compound is notable for its electron-withdrawing trifluoromethyl (-CF₃) group, which enhances its stability and reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis . Its molecular formula is C₁₂H₇BrF₃N, with a molecular weight of 296.09 g/mol (inferred from analogs in and ).

Properties

IUPAC Name |

3-bromo-2-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-10-2-1-7-17-11(10)8-3-5-9(6-4-8)12(14,15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZPUUXISHJDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-trifluoromethylphenyl)pyridine typically involves the bromination of 2-(4-trifluoromethylphenyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-trifluoromethylphenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution reactions produce derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-2-(4-trifluoromethylphenyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. It has been investigated for its potential in treating neurological disorders and inflammatory diseases. The bromine atom provides a site for further functionalization, allowing for the development of more complex molecules.

Case Study: Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 128 µg/mL against Chlamydia species, outperforming traditional antibiotics like spectinomycin (320 µg/mL) and penicillin (5 µg/mL) .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antichlamydial | 128 |

| Spectinomycin | Control | 320 |

| Penicillin | Control | 5 |

Chemical Biology

This compound is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its unique structure allows it to interact selectively with biological targets, which can be exploited in drug discovery.

Example Application: Enzyme Inhibition

The trifluoromethyl group may enhance binding affinity to specific enzymes, increasing the efficacy of potential inhibitors derived from this compound .

Materials Science

In materials science, this compound is explored for its applications in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to participate in coupling reactions makes it valuable for synthesizing complex organic structures required in these technologies.

Mechanism of Action: Suzuki-Miyaura Coupling

The compound is frequently used as a reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds essential for various organic materials .

Anticancer Properties

Research indicates that certain derivatives of this compound exhibit selective growth inhibition against tumorigenic cell lines while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects associated with cancer therapies .

Case Study: Cancer Cell Growth Inhibition

A study focusing on various pyridine derivatives found that some exhibited significant cytotoxicity towards cancer cells, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-trifluoromethylphenyl)pyridine depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethylphenyl group play crucial roles in determining reactivity and selectivity. The compound can interact with various molecular targets and pathways, influencing reaction outcomes and biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Trifluoromethyl vs. Methyl/Chloro : The -CF₃ group increases molecular weight by ~48 g/mol compared to -CH₃ () and enhances lipophilicity, critical for blood-brain barrier penetration in drug design.

- Heterocyclic Modifications : Fusing an isothiazole ring () introduces nitrogen and sulfur atoms, improving binding to biological targets but complicating synthesis.

Reactivity in Cross-Coupling Reactions

The bromine atom at the 3-position makes these compounds versatile intermediates in Suzuki, Stille, and Buchwald-Hartwig couplings:

- This compound : The -CF₃ group activates the pyridine ring for nucleophilic aromatic substitution, enabling efficient coupling with boronic acids (e.g., in , S13-3 synthesis achieved 63% yield via borylation) .

- 3-Bromo-2-(4-chlorophenyl)pyridine : Lower electron withdrawal from -Cl reduces activation, requiring harsher conditions for coupling .

- 3-Bromo-5-(4-trifluoromethylphenyl)isothiazolo[4,3-b]pyridine : The fused ring system may sterically hinder coupling reactions, necessitating tailored catalysts .

Biological Activity

3-Bromo-2-(4-trifluoromethylphenyl)pyridine (CAS No. 1259091-98-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7BrF3N, featuring a pyridine ring substituted with a bromine atom and a trifluoromethylphenyl group. The trifluoromethyl group is known to enhance lipophilicity and biological activity by influencing the compound's electronic properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown enhanced activity against various bacterial strains, particularly Chlamydia species. In vitro tests demonstrated that compounds with this substituent were more effective than their non-trifluoromethyl counterparts .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antichlamydial | 128 |

| Spectinomycin | Control | 320 |

| Penicillin | Control | 5 |

This data illustrates the potential of this compound as a lead compound in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on various N-heterocyclic scaffolds revealed that certain derivatives of pyridine exhibited selective growth inhibition against tumorigenic cell lines without affecting non-tumorigenic cells . This selectivity is crucial for minimizing side effects in cancer therapies.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The mechanism may involve the inhibition of key enzymes or receptors involved in cellular proliferation and infection pathways. For example, the presence of the trifluoromethyl group may enhance binding affinity to biological targets, thereby increasing efficacy .

Case Studies

- Chlamydia Inhibition : A study highlighted the effectiveness of trifluoromethyl-substituted pyridines in inhibiting Chlamydia infections, demonstrating that these compounds could serve as a foundation for new treatments against sexually transmitted infections .

- Cancer Cell Growth Inhibition : Another investigation assessed the growth inhibition properties of various pyridine derivatives, revealing that some compounds exhibited significant cytotoxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.